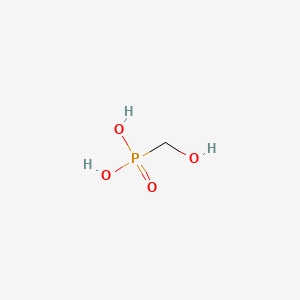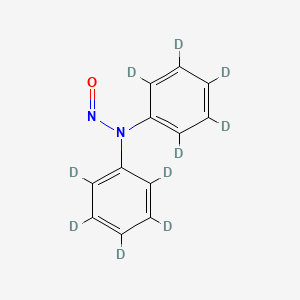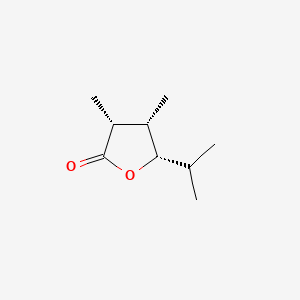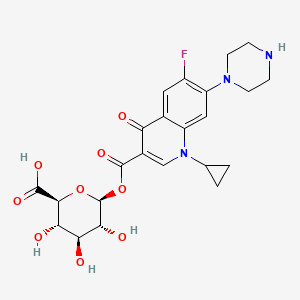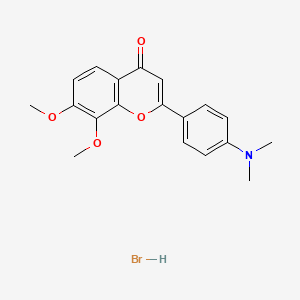
2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a chromenone core, which is a common structural motif in many biologically active molecules. The presence of dimethylamino and methoxy groups further enhances its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one hydrobromide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-(dimethylamino)benzaldehyde with 7,8-dimethoxy-4H-chromen-4-one under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.
化学反応の分析
Types of Reactions
2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert the chromenone core to a dihydrochromenone, altering its chemical and biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrochromenone compounds.
科学的研究の応用
2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its chemical reactivity and stability make it useful in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one hydrobromide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its chromenone core and functional groups. These interactions can modulate biological pathways and lead to changes in cellular processes.
類似化合物との比較
Similar Compounds
- 2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one
- 4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one
- 2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one hydrochloride
Uniqueness
The hydrobromide salt form of the compound offers improved solubility and stability compared to its free base or hydrochloride counterparts. This makes it more suitable for certain applications, particularly in biological and medicinal research.
特性
CAS番号 |
1205548-03-3 |
|---|---|
分子式 |
C19H19NO4 |
分子量 |
325.4 g/mol |
IUPAC名 |
2-[4-(dimethylamino)phenyl]-7,8-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H19NO4/c1-20(2)13-7-5-12(6-8-13)17-11-15(21)14-9-10-16(22-3)19(23-4)18(14)24-17/h5-11H,1-4H3 |
InChIキー |
MZECMKJLFNUZCR-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)OC)OC.Br |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)OC)OC |
同義語 |
2-[4-(Dimethylamino)phenyl]-7,8-dimethoxy-4H-1-benzopyran-4-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



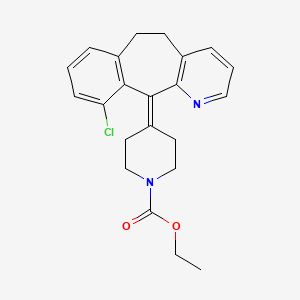
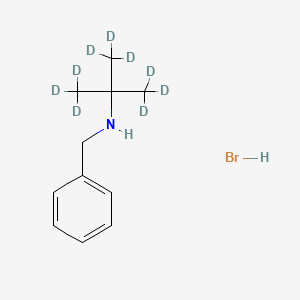
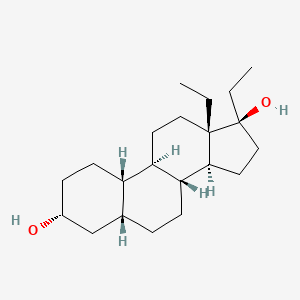
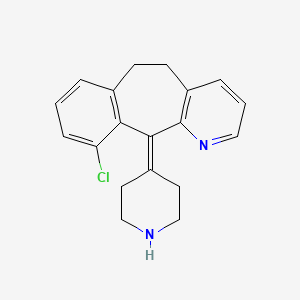
![3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile](/img/structure/B584852.png)
